3-{Spiro[2.5]octan-6-yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Spiro[25]octan-6-yl}aniline is a chemical compound with the molecular formula C14H19N It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Spiro[2.5]octan-6-yl}aniline typically involves the formation of the spirocyclic structure followed by the introduction of the aniline group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclohexanone derivative with aniline in the presence of a catalyst can yield the desired spirocyclic aniline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-{Spiro[2.5]octan-6-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives .
Scientific Research Applications
3-{Spiro[2.5]octan-6-yl}aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 3-{Spiro[2.5]octan-6-yl}aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octan-6-ylmethanol: Similar in structure but with a hydroxyl group instead of an aniline group.
Spiroindole and Spirooxindole: These compounds also feature spirocyclic structures and are used in drug design and synthesis.
Uniqueness
3-{Spiro[2.5]octan-6-yl}aniline is unique due to its specific combination of a spirocyclic structure with an aniline group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-spiro[2.5]octan-6-ylaniline |
InChI |
InChI=1S/C14H19N/c15-13-3-1-2-12(10-13)11-4-6-14(7-5-11)8-9-14/h1-3,10-11H,4-9,15H2 |
InChI Key |
CLZIOBCSWRMRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC(=CC=C3)N)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.